molecular formula C22H20N2O5 B7742839 N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide

N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B7742839
M. Wt: 392.4 g/mol
InChI Key: MHZBBIGVJIVLGV-UHFFFAOYSA-N
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Description

N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core substituted with a furan ring, a cyano group, and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The cyano group and the furan ring are likely involved in binding to enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-5-(p-tolyl)furan-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-cyano-5-(4-methylphenyl)furan-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-13-5-7-14(8-6-13)17-11-16(12-23)22(29-17)24-21(25)15-9-18(26-2)20(28-4)19(10-15)27-3/h5-11H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZBBIGVJIVLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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